NG-Monomethyl-D-arginine monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-NMMA (acetate), also known as N5-[imino(methylamino)methyl]-D-ornithine monoacetate, is a compound used primarily as a control in studies involving nitric oxide synthase (NOS) inhibition. It is the inactive enantiomer of L-NMMA, which is a well-known NOS inhibitor. D-NMMA (acetate) does not inhibit NOS even at high concentrations, making it useful for exploring non-specific effects of L-NMMA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-NMMA (acetate) involves the methylation of D-ornithine followed by the formation of the acetate salt. The reaction typically requires the use of methylating agents and specific reaction conditions to ensure the correct enantiomer is produced.
Industrial Production Methods: Industrial production of D-NMMA (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: D-NMMA (acetate) primarily undergoes substitution reactions due to the presence of the amino and imino groups. It does not participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: Common reagents used in reactions involving D-NMMA (acetate) include methylating agents and various solvents like methanol and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from reactions involving D-NMMA (acetate) are typically derivatives of the original compound, where the amino or imino groups have been substituted with other functional groups .
Scientific Research Applications
D-NMMA (acetate) is widely used in scientific research, particularly in studies involving nitric oxide synthase (NOS) inhibition. Its primary application is as a control compound to study the non-specific effects of L-NMMA. This makes it valuable in research related to cardiovascular diseases, neurobiology, and immunology. Additionally, D-NMMA (acetate) is used in biochemical studies to understand the role of methylated arginine derivatives in various biological processes .
Mechanism of Action
D-NMMA (acetate) does not inhibit nitric oxide synthase, unlike its active counterpart L-NMMA. The mechanism by which D-NMMA (acetate) exerts its effects is primarily through its role as a control compound. It helps researchers differentiate between specific and non-specific effects of NOS inhibitors. The molecular targets and pathways involved are similar to those of L-NMMA, but D-NMMA (acetate) does not interact with the NOS enzyme .
Comparison with Similar Compounds
- L-NMMA (acetate)
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
Comparison: D-NMMA (acetate) is unique in that it is the inactive enantiomer of L-NMMA. While L-NMMA, ADMA, and SDMA are all inhibitors of nitric oxide synthase, D-NMMA (acetate) does not inhibit NOS. This makes it a valuable control compound in research studies. The primary difference lies in its lack of activity, which allows researchers to study the non-specific effects of NOS inhibitors without interference from the compound itself .
Properties
Molecular Formula |
C9H20N4O4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1 |
InChI Key |
IKPNWIGTWUZCKM-NUBCRITNSA-N |
Isomeric SMILES |
CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
sequence |
X |
Synonyms |
Arginine, L-NG-Monomethyl D-NMMA L Monomethylarginine L NG Monomethyl Arginine L-Monomethylarginine L-NG-Monomethyl Arginine L-NMMA N(G)-Methylarginine N(G)-Monomethyl-D-Arginine N(G)-Monomethylarginine N(omega)-Monomethyl-L-Arginine NG Monomethyl L Arginine NG-Monomethyl-L-Arginine omega N Methylarginine omega-N-Methylarginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.